Baricitinib Trifluoroacetate Crystal Forms A and B Exhibit Superior Stability Over Semi‑Crystalline Form
The Baricitinib trifluoroacetate crystal forms A and B of the invention are better in stability than the Baricitinib trifluoroacetate semi‑crystal, and the medicine processing of the crystal forms A and B and the application of the crystal forms A and B in a medicine composition are facilitated [1]. X‑ray powder diffraction (XRPD) analysis shows that crystal form A remains stable under high temperature (60°C) and high humidity conditions for 10 days, while the semi‑crystalline form exhibits measurable changes under identical conditions [1].
| Evidence Dimension | Crystal stability (high temperature/humidity) |
|---|---|
| Target Compound Data | Crystal forms A and B remain stable under 60°C and high humidity for 10 days; no detectable phase change by XRPD |
| Comparator Or Baseline | Baricitinib trifluoroacetate semi‑crystal |
| Quantified Difference | Improved stability; facilitates drug processing and formulation; qualitative superiority established by XRPD |
| Conditions | High temperature (60°C) and high humidity stability testing; XRPD analysis (CN105566332A) |
Why This Matters
Superior crystal stability reduces degradation risks during storage and handling, ensuring batch‑to‑batch consistency for reproducible research outcomes and enabling reliable pharmaceutical formulation development.
- [1] CN105566332A. Baricitinib trifluoroacetate crystal forms A and B and preparation method thereof. View Source
